NEO2734 is a novel compound developed by Epigene Therapeutics, primarily recognized for its role as a dual inhibitor of bromodomain and extraterminal (BET) proteins and the CREB-binding protein (CBP)/p300. This compound has shown significant potential in targeting epigenetic regulators involved in various cancers, particularly acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL). NEO2734 operates by binding to the bromodomain (BRD) domains of both BET proteins and CBP/p300, demonstrating a higher affinity for BET proteins compared to other inhibitors like molibresib .
NEO2734 is classified as an epigenetic modulator due to its ability to inhibit proteins that play critical roles in gene expression regulation. The compound is part of a broader category of drugs targeting epigenetic mechanisms, which have gained attention for their potential therapeutic applications in oncology. Its development is rooted in the need for effective treatments against cancers characterized by dysregulated transcriptional control mediated by acetylation marks on histones .
The synthesis of NEO2734 involves several key steps, although specific details are often proprietary. Initial reports indicate that the compound can be synthesized through a series of chemical reactions that yield a final product with high purity and potency. The synthesis typically includes:
NEO2734's molecular structure features a unique arrangement that allows it to effectively bind to the BRD domains of BET proteins and CBP/p300. The specific structural characteristics include:
NEO2734 undergoes various chemical reactions as it interacts with its biological targets. Key reactions include:
The mechanism of action for NEO2734 involves several steps:
NEO2734 possesses several notable physical and chemical properties:
NEO2734 is primarily investigated for its applications in oncology:
NEO2734 represents a pioneering class of dual epigenetic inhibitors that simultaneously targets the bromodomains of BET proteins (BRD2/3/4/T) and the histone acetyltransferases CBP (CREB-binding protein) and p300 (E1A-binding protein p300). This dual mechanism disrupts the critical interdependence between these epigenetic regulators, which collectively orchestrate oncogenic transcription programs. BET proteins function as "epigenetic readers" that recognize acetylated histone marks (particularly H3K27ac) and recruit transcription machinery to enhancer and super-enhancer regions. Meanwhile, CBP/p300 serve as "epigenetic writers" that catalyze those same histone acetylations, creating a self-reinforcing transcriptional activation loop in cancer cells. NEO2734's simultaneous inhibition of both reader and writer functions produces a synergistic disruption of this feed-forward cycle, leading to comprehensive suppression of key oncogenic transcriptional networks that neither single inhibition can achieve [1] [4]. This crosstalk disruption is particularly impactful in cancers dependent on super-enhancer driven oncogenes like MYC, observed in both hematologic malignancies and solid tumors [5].
The molecular architecture of NEO2734 enables high-affinity engagement with both target families through conserved structural motifs within their bromodomains. The compound features a triazolo-benzodiazepine scaffold optimized for dual binding capability. For CBP/p300 bromodomains, structural analyses reveal that NEO2734 establishes critical interactions with the conserved asparagine residue (N1168 in CBP) within the acetyl-lysine recognition site through hydrogen bonding. The compound's trifluoroethyl substituent occupies the hydrophobic pocket (ZA loop) unique to CBP/p300, while its methyl-triazolo group forms van der Waals contacts with surrounding residues (V1174, L1175) that stabilize the binding complex [4] [7]. This binding configuration induces a conformational change that allosterically disrupts the interaction between CBP/p300 and transcription factors. For BET bromodomains, NEO2734 maintains nanomolar affinity (IC₅₀ < 30 nM) comparable to first-generation BET inhibitors through conserved interactions with the Asn140 residue in BRD4 [7]. This balanced dual-binding profile distinguishes NEO2734 from single-target inhibitors and combination therapies.
Table 1: Structural Binding Characteristics of NEO2734
Target Bromodomain | Key Binding Interactions | Hydrophobic Contacts | IC₅₀ Value |
---|---|---|---|
CBP/EP300 | H-bond with N1168 | ZA loop (Trp, Phe) | <30 nM |
BRD4 (BD1) | H-bond with Asn140 | BC loop (Leu, Pro) | <30 nM |
BRD2 | Similar to BRD4 | Conserved hydrophobic pocket | <30 nM |
The therapeutic efficacy of NEO2734 stems from its simultaneous disruption of multiple oncogenic transcription factors and coactivators. In prostate cancer models, NEO2734 demonstrates potent androgen receptor (AR) suppression independent of SPOP mutation status. Treatment with NEO2734 reduces AR protein levels by 70-90% in both wild-type and SPOP-mutant (F133V, Q165P) prostate cancer cell lines, effectively overcoming the resistance to single-agent BET inhibitors commonly observed in SPOP-mutant tumors [2] [4]. The compound also induces rapid MYC downregulation (>80% reduction within 6 hours) across multiple cancer types by disrupting the BRD4-MYC and p300-MYC interactions at the MYC super-enhancer region. In hematologic malignancies, NEO2734 simultaneously suppresses both MYC and IRF4 expression, creating a dual lethal impact on survival pathways in multiple myeloma cells [5] [9]. Additionally, NEO2734 uniquely downregulates CDCP1 (CUB domain-containing protein 1), a transmembrane oncoprotein overexpressed in prostate cancer that activates SRC-mediated survival signaling. This multi-target transcriptional suppression creates a compounded antitumor effect unattainable with single-pathway inhibitors [2].
Comprehensive preclinical studies demonstrate NEO2734's superior efficacy compared to single-target inhibitors across diverse cancer models. In a panel of 60 tumor cell lines, NEO2734 exhibited significantly enhanced antiproliferative effects (IC₅₀ values 3-10 fold lower) than selective BET inhibitors (JQ1, I-BET762) or CBP/p300 inhibitors (CPI-637) alone, with particular potency observed in lymphoma, leukemia, and prostate cancer lineages [1] [5]. The therapeutic advantage is most pronounced in therapy-resistant contexts: SPOP-mutant prostate cancers that resist JQ1 monotherapy show marked sensitivity to NEO2734, and BET inhibitor-resistant multiple myeloma cell lines demonstrate complete response to NEO2734 treatment [2] [4] [5]. Transcriptomic analyses reveal that NEO2734 induces a distinct gene expression signature characterized by more profound suppression of cell cycle regulators (CDK4/6, cyclin D1), antiapoptotic factors (BCL-2, BCL-xL), and key oncogenic transcription factors compared to single-agent approaches [1].
Table 2: Comparative Efficacy in Cancer Cell Line Models
Cancer Type | NEO2734 IC₅₀ (nM) | BET Inhibitor IC₅₀ (nM) | CBP/p300 Inhibitor IC₅₀ (nM) | Fold Enhancement |
---|---|---|---|---|
Lymphoma (SU-DHL-4) | 52 ± 8 | 420 ± 45 (JQ1) | 650 ± 92 (CPI-637) | 8.1 vs JQ1 |
Prostate Cancer (22Rv1) | 78 ± 12 | 850 ± 110 (OTX015) | 1100 ± 230 (CPI-637) | 10.9 vs OTX015 |
Multiple Myeloma (MM1.S) | 65 ± 9 | 320 ± 25 (I-BET762) | 980 ± 140 (CPI-637) | 4.9 vs I-BET762 |
AML (MV4-11) | 48 ± 6 | 210 ± 30 (JQ1) | 1250 ± 210 (CPI-637) | 4.4 vs JQ1 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1